4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Overview
Description
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with ethoxyphenyl and isopropylphenyl groups, enhancing its chemical properties.
Preparation Methods
The synthesis of 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine derivatives with diketones under controlled conditions.
Substitution reactions: The ethoxyphenyl and isopropylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the butanamide linkage through amidation reactions using appropriate reagents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and isopropylphenyl groups enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide: Contains a chlorophenyl group, altering its chemical properties.
The uniqueness of 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide, identified by its CAS number 946267-13-6, is a complex organic compound that has garnered attention due to its potential biological activities. The structure features a pyridazinone core, which is well-known for various pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound consists of several functional groups that enhance its biological profile:
- Pyridazinone Core : Central to its activity, known for interactions with various biological targets.
- Ethoxyphenyl Group : Enhances lipophilicity and binding affinity.
- Isopropylphenyl Group : Contributes to the overall stability and specificity of the compound.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : This is achieved through the reaction of hydrazine derivatives with diketones.
- Substitution Reactions : The ethoxyphenyl and isopropylphenyl groups are introduced via nucleophilic substitution.
- Amidation : The final step involves forming the butanamide linkage.
These steps can be optimized for high yield and purity in industrial settings .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation by interacting with DNA or other cellular pathways .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study reported that the compound effectively reduced cell viability in human cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Experimental models demonstrated that treatment with this compound resulted in reduced levels of inflammatory cytokines, suggesting a mechanism involving COX inhibition .
Comparative Analysis
When compared to similar pyridazinone derivatives, such as those with different substituents (e.g., methoxy or chlorophenyl groups), this compound exhibits unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl] | Methoxy group enhances solubility | Moderate anticancer activity |
4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl] | Chlorophenyl group alters reactivity | High antimicrobial activity |
4-[3-(4-ethoxyphenyl)-6-oxo...butanamide | Ethoxy and isopropyl groups improve potency | Significant anticancer and anti-inflammatory effects |
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-31-22-13-9-20(10-14-22)23-15-16-25(30)28(27-23)17-5-6-24(29)26-21-11-7-19(8-12-21)18(2)3/h7-16,18H,4-6,17H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAIUCGZMZGEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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